molecular formula C16H36Br2ClN B1359744 Tetrabutylammonium Dibromochloride CAS No. 64531-21-1

Tetrabutylammonium Dibromochloride

Cat. No.: B1359744
CAS No.: 64531-21-1
M. Wt: 437.7 g/mol
InChI Key: LSCNDUNMPYESRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium Dibromochloride is a quaternary ammonium compound known for its ability to catalyze various reactions, such as bromination, chlorination, and oxidation reactions. It provides an efficient and selective method for introducing bromine and chlorine atoms into organic compounds .

Mechanism of Action

Target of Action

Tetrabutylammonium Dibromochloride, a biochemical reagent, primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.

Mode of Action

This compound acts as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It interacts with its targets, facilitating the transfer of a reactant from one phase to another, thus enabling reactions that would otherwise be challenging.

Biochemical Pathways

Given its role as a phase-transfer catalyst, it likely influences a variety of pathways involving the aforementioned reactions . The downstream effects of these pathways can vary widely, depending on the specific reactants and conditions involved.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a phase-transfer catalyst, it enables reactions between reactants in different phases, potentially leading to the synthesis of various biologically promising heterocyclic scaffolds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a phase-transfer catalyst suggests that the nature of the reaction medium (e.g., polar or non-polar solvents) could significantly affect its performance

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium Dibromochloride can be synthesized by reacting tetrabutylammonium chloride with bromine in an organic solvent under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored closely to maintain optimal conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium Dibromochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, reducing agents, and other halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in bromination reactions, the major products are brominated organic compounds, while in chlorination reactions, chlorinated organic compounds are formed .

Scientific Research Applications

Tetrabutylammonium Dibromochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium Dibromochloride is unique in its ability to introduce both bromine and chlorine atoms into organic compounds, providing a versatile tool for halogenation reactions. Its dual halogenating capability sets it apart from other tetrabutylammonium salts, which typically introduce only one type of halogen atom .

Properties

InChI

InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNDUNMPYESRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634535
Record name PUBCHEM_23500174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64531-21-1
Record name PUBCHEM_23500174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dibromochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.